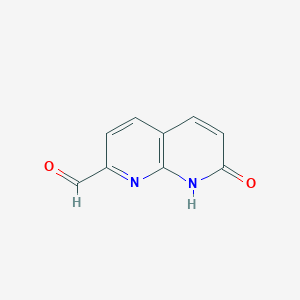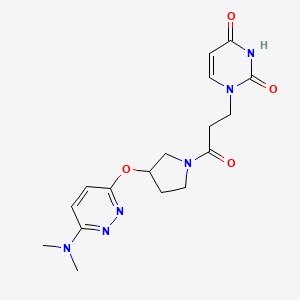
1-(3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and rings, including a pyrimidine ring, a pyridazine ring, and a pyrrolidine ring. Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be synthesized using a method similar to the Biginelli reaction . The pyridazine ring could potentially be synthesized from 1,2-diketones and hydrazine or its derivatives . The pyrrolidine ring could be synthesized through a variety of methods, including the reduction of pyrrole .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would result in the compound having regions of positive and negative charge, which could have significant effects on its chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the rings, as well as the other functional groups present in the molecule. For example, the pyrimidine ring is known to undergo reactions such as alkylation, acylation, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen in the rings would likely make the compound a weak base .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
One significant area of research related to this compound involves the development of novel synthesis methods for pyrimidine-dione derivatives. For example, Gulevskaya et al. (2001) described a method of pyrrole-ring annulation to an azine nucleus based on a tandem SNH–SNH process, leading to derivatives of pyrimido-pyridazine-diones (Gulevskaya et al., 2001). This type of chemical reaction is crucial for creating complex molecules with potential applications in medicinal chemistry and materials science.
Chemical Properties and Interactions
The study of chemical properties and interactions of pyrimidine-dione derivatives is another essential research area. Schmidt et al. (1999) investigated the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils, providing insights into the intramolecular interactions that govern the stability and reactivity of such compounds (Schmidt et al., 1999). Understanding these interactions is vital for designing new compounds with desired properties for various applications.
Applications in Materials Science
Furthermore, the design and synthesis of pyrimidine-phthalimide derivatives by Yan et al. (2017) highlighted the potential of such compounds in materials science, particularly as pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017). These properties are crucial for developing novel sensors and devices in environmental monitoring and biomedical diagnostics.
Propiedades
IUPAC Name |
1-[3-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-21(2)13-3-4-15(20-19-13)27-12-5-8-23(11-12)16(25)7-10-22-9-6-14(24)18-17(22)26/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,18,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOZKTPLDMHPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

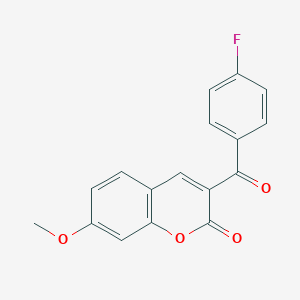
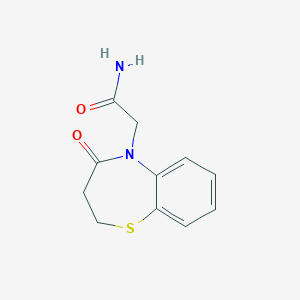
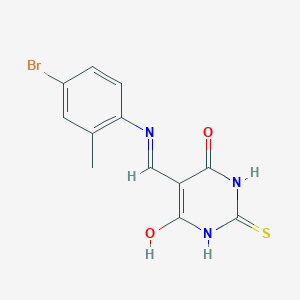
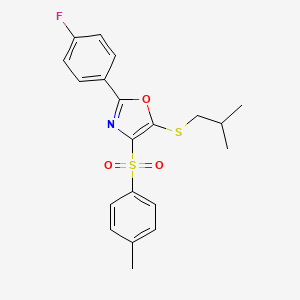
![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)
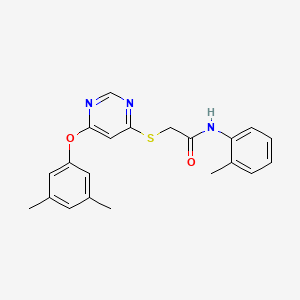
![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)
![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)
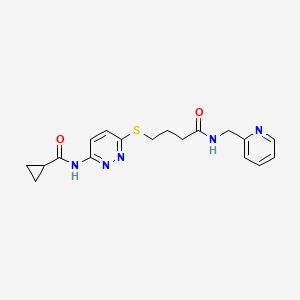
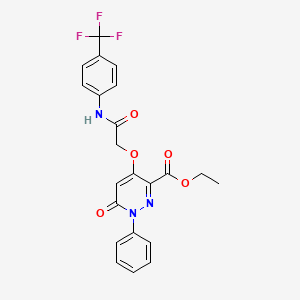
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)
